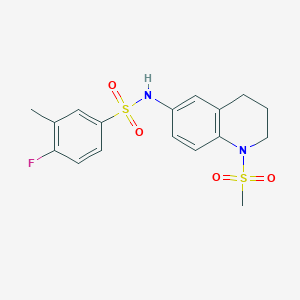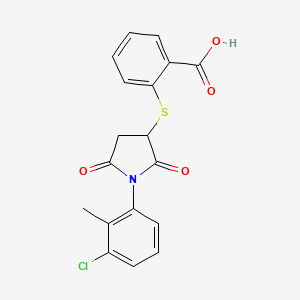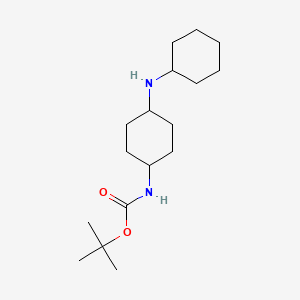![molecular formula C18H16Cl2N2O3S B2856916 N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-11-3](/img/structure/B2856916.png)
N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[3,2,1-ij]quinoline ring and a sulfonamide group . The presence of these groups suggests that it could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It’s likely to have a complex 3D structure due to the presence of multiple rings .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the pyrroloquinoline ring might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar sulfonamide group, while its stability might be influenced by the aromatic pyrroloquinoline ring .Scientific Research Applications
Chemical Synthesis and Biological Activity
Sulfonamide-based compounds, including those with complex structures such as N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, play a significant role in medicinal chemistry due to their wide range of pharmacological activities. Recent advancements have highlighted the design and development of sulfonamide hybrids as potent agents with antibacterial, antifungal, antitumor, and anti-neuropathic pain activities. These hybrids incorporate various pharmaceutical active scaffolds, indicating their versatile applicability in drug discovery and development processes (Ghomashi et al., 2022).
Antimicrobial Properties
Compounds containing sulfonamido moieties, including pyrroles and pyrrolo[2,3-d]pyrimidines, have been synthesized and shown to exhibit remarkable antifungal activities. This underscores the potential of sulfonamide derivatives in addressing fungal infections and highlights their importance in the search for new antimicrobial agents (El-Gaby et al., 2002).
Anticancer Research
Research into sulfonamide derivatives for cancer treatment has shown promising results, particularly in inducing apoptosis in cancer cells. Compounds bearing the sulfonamide fragment have been synthesized and evaluated for their anti-cancer activity, demonstrating significant reduction in cell proliferation and induction of pro-apoptotic genes. This suggests a potential therapeutic application of such compounds in cancer treatment, mediated through the activation of apoptotic pathways (Cumaoğlu et al., 2015).
Cancer Inhibition and Molecular Docking Studies
The structural and theoretical investigations of sulfonamide compounds have provided insights into their potential as cancer inhibitors. Through molecular docking studies, specific sulfonamide derivatives have been evaluated for their capacity to act as cancer inhibitors, highlighting the role of such compounds in the development of new anticancer therapeutics (Kamaraj et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S/c1-10-13-9-12(8-11-4-3-7-22(17(11)13)18(10)23)26(24,25)21-15-6-2-5-14(19)16(15)20/h2,5-6,8-10,21H,3-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCRXWJEVHPLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)NC4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B2856833.png)
![Methyl 6-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2856836.png)
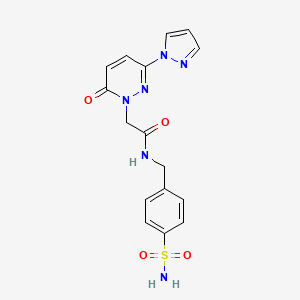
![2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2856838.png)
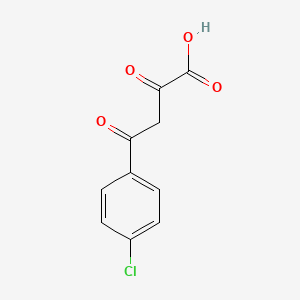
![9-cyclohexyl-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2856840.png)
![(2Z)-2-[(3-chloro-6-hydroxy-1-benzofuran-2-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2856842.png)
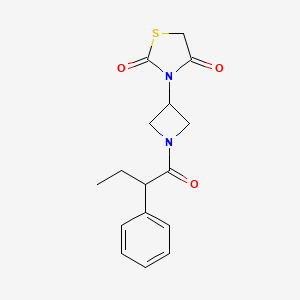
![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(furan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2856844.png)
![2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2856849.png)
![2-{[(5-methylpyridin-2-yl)amino]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2856851.png)
